Dibenzal-3,3'-dianisidine
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Overview
Description
N,N’-Dibenzylidene-3,3’-dimethoxybenzidine is a thermally stable compound synthesized by the condensation reaction between o-dianisidine and benzaldehyde . This compound belongs to the class of Schiff bases, which are characterized by the presence of azomethine groups (–C=N–). Schiff bases have been widely used in various applications, including polymer stabilizers, catalysts, pigments, dyes, and medicinal fields due to their biological activities .
Preparation Methods
The synthesis of N,N’-Dibenzylidene-3,3’-dimethoxybenzidine involves the acid-catalyzed condensation reaction of o-dianisidine with benzaldehyde . The reaction is typically carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
N,N’-Dibenzylidene-3,3’-dimethoxybenzidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N,N’-Dibenzylidene-3,3’-dimethoxybenzidine can lead to the formation of corresponding quinones, while reduction can yield the corresponding amines .
Scientific Research Applications
N,N’-Dibenzylidene-3,3’-dimethoxybenzidine has been extensively studied for its applications in various scientific fields. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential antibacterial, antiviral, and anti-inflammatory properties . In medicine, it has shown promise as an anti-proliferative agent, making it a potential candidate for cancer therapy . Additionally, it is used in the industry as a dye and pigment due to its vibrant color and stability .
Mechanism of Action
The mechanism of action of N,N’-Dibenzylidene-3,3’-dimethoxybenzidine involves its interaction with various molecular targets and pathways. The azomethine group (–C=N–) in the compound is known to interact with metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins . This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, and suppression of cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N’-Dibenzylidene-3,3’-dimethoxybenzidine is unique compared to other similar Schiff bases due to its thermal stability and specific chemical structure . Similar compounds include N,N’-Dibenzylidene-4,4’-dimethoxybenzidine and N,N’-Dibenzylidene-2,2’-dimethoxybenzidine, which differ in the position of the methoxy groups on the benzidine ring . These structural differences can lead to variations in their chemical reactivity, stability, and biological activity .
Properties
CAS No. |
16196-93-3 |
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Molecular Formula |
C28H24N2O2 |
Molecular Weight |
420.5 |
Origin of Product |
United States |
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